Target Engagement Annotation: mHTT–CaM Disruption AlphaScreen Assay
The compound has been specifically annotated in a high-throughput AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM) . Unlike many isochroman derivatives screened against generic panels, this compound was tested in a disease-relevant protein–protein interaction assay linked to Huntington's disease pathology. However, the specific IC50, percent inhibition, or selectivity data from this screen are not publicly accessible at the time of this analysis, precluding quantitative comparison against other chemical series [1]. This evidence is therefore classified as Supporting evidence only.
| Evidence Dimension | Target-specific assay annotation (mHTT–CaM AlphaScreen) |
|---|---|
| Target Compound Data | Annotated in mHTT–CaM AlphaScreen (External ID: KUHTS-Muma KU-CaM-Htt INH-01, Source: 24983) |
| Comparator Or Baseline | Representative HTS compounds; 481 hits identified in primary screen |
| Quantified Difference | N/A – specific activity data not publicly available |
| Conditions | AlphaScreen bead-based protein-protein interaction assay (in vitro biochemical) |
Why This Matters
Target-specific annotation provides a scientific rationale for selecting this compound in Huntington's disease-related research, distinguishing it from isochroman derivatives tested only against unrelated targets.
- [1] Grantome. HTS to identify small molecules to disrupt abnormal huntingtin interactions in HD. Grant abstract describing 481 hit compounds from mHTT-CaM AlphaScreen. View Source
